molecular formula C11H11N3O4 B598344 6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester CAS No. 157688-27-2

6-nitro-1H-Benzimidazole-2-acetic acid ethyl ester

Cat. No.: B598344
CAS No.: 157688-27-2
M. Wt: 249.226
InChI Key: DDGNMYWCSRXDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester is a chemical compound with the molecular formula C11H11N3O4. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester typically involves the nitration of benzimidazole followed by esterification. One common method involves the reaction of 6-nitrobenzimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.

Major Products Formed:

    Reduction: Amino derivatives of benzimidazole.

    Substitution: Halogenated or alkylated benzimidazole derivatives.

Scientific Research Applications

6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential as antimicrobial, antiviral, and anticancer agents.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole ring can bind to specific sites on proteins, modulating their activity and function.

Comparison with Similar Compounds

    2-Methylbenzimidazole: A benzimidazole derivative with a methyl group at the 2-position.

    5-Nitrobenzimidazole: A benzimidazole derivative with a nitro group at the 5-position.

    Benzimidazole-2-carboxylic acid: A benzimidazole derivative with a carboxylic acid group at the 2-position.

Comparison: 6-Nitro-1H-Benzimidazole-2-acetic acid ethyl ester is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the ester group increases its solubility and potential for ester hydrolysis.

Properties

IUPAC Name

ethyl 2-(6-nitro-1H-benzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-2-18-11(15)6-10-12-8-4-3-7(14(16)17)5-9(8)13-10/h3-5H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGNMYWCSRXDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Concentrated nitric acid (5 mL) was added to concentrated sulfonic acid (5 mL) at 0° C., and the solution was cooled thoroughly for an additional 10-15 minutes. Ethyl benzimidazole-2-acetate (Buchi, J.; Zwicky, H.; Aebi, A., Archiv. Der Pharmazie 1960, 293, 758; 1.09 g, 5.34 mmol, 1 equiv.) was added portionwise over several minutes The resulting yellow solution was stirred at 0° C. for 20 minutes then was poured carefully onto cracked ice (100 g). The pH was adjusted to 5 with cold 20% sodium carbonate (50-75 mL) and the mixture was extracted with ethyl acetate (3×50 mL). Drying (sodium sulfate), concentration, and silica gel chromatography (3:2 ethyl acetate/toluene) gave ethyl 5-nitrobenzimidazole-2-acetate (1.23 g, 92%) as a yellow solid. TLC (3:2 ethyl acetate/toluene) Rf 0.44; 1H NMR (400 MHz, CDCl3) δ 8.54 (br s, 1H), 8.21 (dd, J=8.9, 2.1 Hz, 1H), 7.58-7.70 (m, 1H), 4.31 (q, J=7.1 Hz, 2 H), 4.14 (s, 2 H), 1.35 (t, J=7.1 Hz, 3 H); IR (chloroform) 3390, 1727, 1523, 1345, 1309 cm-1 ; MS (ESMS) 250.0 (M+H)+.
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
62.5 (± 12.5) mL
Type
reactant
Reaction Step Four

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